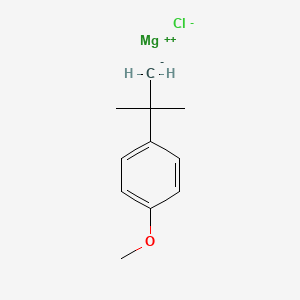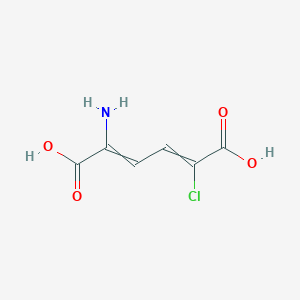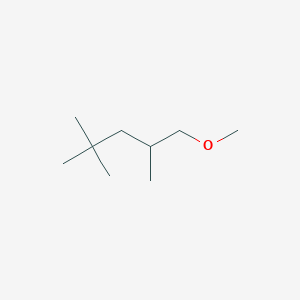
Pentane, 1-methoxy-2,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1-methoxy-2,4,4-trimethyl- is an organic compound with the molecular formula C9H20O. It is a branched ether, known for its unique structure and properties. This compound is used in various scientific and industrial applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane, 1-methoxy-2,4,4-trimethyl- can be synthesized through the reaction of 2,4,4-trimethylpentan-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the alcohol and methanol are heated together with the catalyst to promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Pentane, 1-methoxy-2,4,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, different ethers or other substituted products can be formed.
Scientific Research Applications
Pentane, 1-methoxy-2,4,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of pentane, 1-methoxy-2,4,4-trimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its methoxy group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Pentane, 2-methoxy-2,4,4-trimethyl-: Similar in structure but with the methoxy group at a different position.
2,2,4-Trimethylpentane: An isomer with different functional groups.
1-Pentene, 2,4,4-trimethyl-: A related compound with a double bond.
Uniqueness
Pentane, 1-methoxy-2,4,4-trimethyl- is unique due to its specific placement of the methoxy group, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
848560-66-7 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
1-methoxy-2,4,4-trimethylpentane |
InChI |
InChI=1S/C9H20O/c1-8(7-10-5)6-9(2,3)4/h8H,6-7H2,1-5H3 |
InChI Key |
MRIBYNUKSAICCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


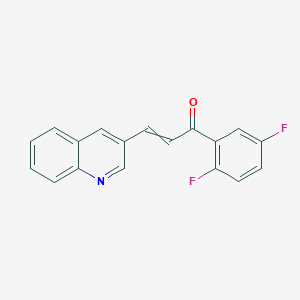
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
![11-Oxabicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14203435.png)
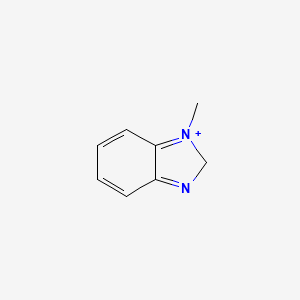
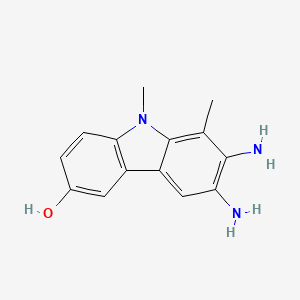
![N-[4-(Fluoromethyl)phenyl]acetamide](/img/structure/B14203450.png)
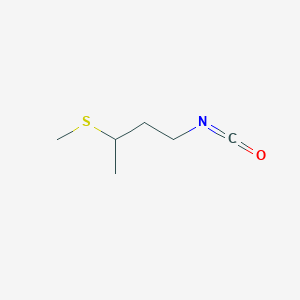
![7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B14203467.png)
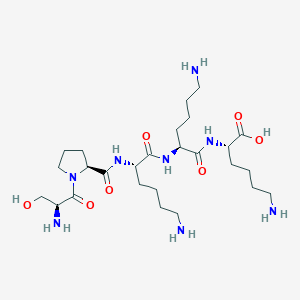
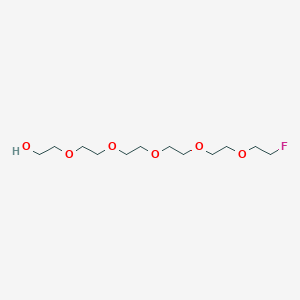
![[(3R)-1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanol](/img/structure/B14203483.png)
![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)
